Cas no 5001-94-5 (4-(3-Chlorophenyl)phenylacetic acid)
4-(3-Chlorophenyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
- [1,1'-Biphenyl]-4-aceticacid, 3'-chloro-
- 2-[4-(3-chlorophenyl)phenyl]acetic acid
- [4-(3-Chlorophenyl)phenyl]acetic acid
- 3'-Chloro-biphenyl-4-acetic acid
- 4-Biphenyl-3'-chloro-acetic acid
- 4-(3-Chlorophenyl)phenylacetic acid
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- MDL: MFCD03426503
- Inchi: 1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
- InChI Key: OFYYGQTZEFSDIM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1C=CC(CC(=O)O)=CC=1
Computed Properties
- Exact Mass: 246.04500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 37.30000
- LogP: 3.63410
4-(3-Chlorophenyl)phenylacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-(3-Chlorophenyl)phenylacetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(3-Chlorophenyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123128-1g |
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid |
5001-94-5 | 97% | 1g |
$420.00 | 2023-09-01 | |
| Alichem | A019123128-5g |
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid |
5001-94-5 | 97% | 5g |
$1176.00 | 2023-09-01 | |
| TRC | C428233-25mg |
[4-(3-Chlorophenyl)phenyl]acetic acid |
5001-94-5 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C428233-50mg |
[4-(3-Chlorophenyl)phenyl]acetic acid |
5001-94-5 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | C428233-100mg |
[4-(3-Chlorophenyl)phenyl]acetic acid |
5001-94-5 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | C428233-250mg |
[4-(3-Chlorophenyl)phenyl]acetic acid |
5001-94-5 | 250mg |
$207.00 | 2023-05-18 | ||
| AstaTech | 81965-0.25/G |
4-BIPHENYL-3'-CHLORO-ACETIC ACID |
5001-94-5 | 98% | 0.25g |
$87 | 2023-09-16 | |
| AstaTech | 81965-1/G |
4-BIPHENYL-3'-CHLORO-ACETIC ACID |
5001-94-5 | 98% | 1g |
$297 | 2023-09-16 | |
| AstaTech | 81965-5/G |
4-BIPHENYL-3'-CHLORO-ACETIC ACID |
5001-94-5 | 98% | 5g |
$1197 | 2023-09-16 | |
| abcr | AB169765-250 mg |
4-Biphenyl-3'-chloro-acetic acid; 98% |
5001-94-5 | 250mg |
€195.00 | 2023-05-07 |
4-(3-Chlorophenyl)phenylacetic acid Suppliers
4-(3-Chlorophenyl)phenylacetic acid Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(3-Chlorophenyl)phenylacetic acid
Introduction to 4-(3-Chlorophenyl)phenylacetic acid (CAS No. 5001-94-5)
4-(3-Chlorophenyl)phenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 5001-94-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a phenylacetic acid core substituted with a 3-chlorophenyl group, has garnered attention due to its structural features and potential biological activities. The presence of the chloro substituent at the para position relative to the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for drug design and development.
The chemical structure of 4-(3-Chlorophenyl)phenylacetic acid consists of two aromatic rings connected through a methylene bridge, with one ring bearing a chlorine atom at the third position. This configuration imparts distinct reactivity and binding capabilities, which have been exploited in various synthetic pathways and biological assays. The compound’s solubility profile, melting point, and spectroscopic properties further contribute to its utility in laboratory settings and industrial applications.
In recent years, 4-(3-Chlorophenyl)phenylacetic acid has been extensively studied for its pharmacological potential. Its structural motif is reminiscent of several bioactive molecules that target central nervous system (CNS) disorders, inflammatory pathways, and metabolic diseases. Researchers have leveraged this scaffold to develop novel analogs with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of neurotransmitter receptors, including serotonin and dopamine receptors.
One of the most compelling aspects of 4-(3-Chlorophenyl)phenylacetic acid is its role in the synthesis of enzyme inhibitors. The phenylacetic acid moiety is a common pharmacophore in molecules that inhibit serine proteases, which are implicated in various pathological processes such as cancer progression and inflammation. The chloro-substituted phenyl ring enhances the molecule’s interaction with the active site of these enzymes, leading to potent inhibition. Recent advances in computational chemistry have enabled the rational design of new derivatives with improved pharmacokinetic profiles, further solidifying the importance of this scaffold.
The compound’s utility extends beyond enzyme inhibition; it has also been explored as a precursor in the synthesis of heterocyclic compounds. By functionalizing the aromatic rings or introducing additional substituents, chemists can generate libraries of molecules with diverse biological activities. These libraries are then screened using high-throughput screening (HTS) techniques to identify lead compounds for further optimization. The versatility of 4-(3-Chlorophenyl)phenylacetic acid makes it an invaluable building block in medicinal chemistry.
From a synthetic chemistry perspective, 4-(3-Chlorophenyl)phenylacetic acid can be prepared through several routes, including Friedel-Crafts acylation followed by chlorination or direct functionalization of commercially available precursors. The efficiency and scalability of these synthetic pathways are critical for industrial production. Recent innovations in green chemistry have also focused on optimizing these processes to minimize waste and improve sustainability. For example, catalytic methods have been developed that reduce reliance on hazardous reagents while maintaining high yields.
The biological evaluation of 4-(3-Chlorophenyl)phenylacetic acid has revealed several interesting findings. In vitro studies have demonstrated its ability to modulate signaling pathways associated with neuroprotection and anti-inflammatory responses. Specifically, derivatives of this compound have shown potential in mitigating oxidative stress-induced neuronal damage, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Additionally, preliminary in vivo studies suggest that certain analogs exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.
The development of novel therapeutic agents often involves structural modifications aimed at improving drug-like properties such as bioavailability, metabolic stability, and target engagement. Computational modeling techniques play a pivotal role in this process by predicting how structural changes will impact molecular interactions. For 4-(3-Chlorophenyl)phenylacetic acid, molecular dynamics simulations have been used to understand how different substituents affect binding affinity to biological targets. These insights guide chemists in designing next-generation compounds with optimized efficacy.
The regulatory landscape for pharmaceutical compounds like 4-(3-Chlorophenyl)phenylacetic acid is stringent but well-defined. Regulatory agencies require comprehensive data on chemical synthesis, pharmacokinetics, toxicity profiles, and clinical efficacy before approving new drugs based on such scaffolds. Collaborative efforts between academia and industry are essential to navigate these requirements efficiently. Open scientific forums and databases facilitate knowledge sharing among researchers working on similar compounds.
Future directions in the study of 4-(3-Chlorophenyl)phenylacetic acid include exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. Advances in genomics and proteomics have enabled the identification of novel drug targets with high specificity for certain disease states or genetic profiles. By integrating structure-based drug design with machine learning algorithms derived from large datasets, 4-(3-Chlorophenyl)phenylacetic acid could be repurposed or modified to address unmet medical needs effectively.
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